molecular formula C25H26N6O B12631858 N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B12631858
M. Wt: 426.5 g/mol
InChI Key: FWMMLEULBQVTBK-UHFFFAOYSA-N
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Description

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and naphthyridine-based molecules. These compounds share structural similarities but may differ in their biological activity and applications. For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides are similar in structure but have different therapeutic potentials .

Biological Activity

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide, with CAS number 1203509-94-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H26N6O
  • Molecular Weight : 426.5 g/mol
  • Structure : The compound features a complex structure that includes a naphthyridine moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Telomerase Activity : Studies have shown that benzamide derivatives can inhibit telomerase activity by down-regulating telomerase-associated proteins. For instance, benzamide treatment in leukemic cells demonstrated a dose-dependent inhibition of telomerase activity, which is crucial in cancer cell proliferation .
  • Topoisomerase Inhibition : Compounds related to this benzamide have been identified as topoisomerase I inhibitors. These agents disrupt the DNA replication process, leading to apoptosis in cancer cells .
  • Multikinase Inhibition : Similar compounds have exhibited multikinase inhibitory activity, specifically against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition can lead to cell cycle arrest and reduced tumor growth .

Case Study 1: Telomerase Inhibition

In a study involving K562 leukemic cells, treatment with benzamide resulted in a significant reduction in telomerase activity. The study reported that the effective concentration for 50% inhibition was approximately 10.7 mM. In addition, the expression of TEP1/TP1 was notably decreased following treatment, indicating a direct impact on telomerase-associated proteins .

Case Study 2: Antitumor Activity

Research has demonstrated that derivatives of naphthyridine can effectively inhibit tumor growth in vivo. For example, ARC-111, a related compound, showed potent antitumor activity when administered to tumor-bearing mice. The mechanism was linked to its ability to target topoisomerase I, leading to increased apoptosis in cancer cells .

Comparative Table of Biological Activities

Compound NameMechanism of ActionTargeted Enzyme/ProteinEffect on Cancer Cells
This compoundTelomerase InhibitionTEP1/TP1Reduced proliferation
BenzamideTelomerase InhibitionTERTDecreased activity
ARC-111Topoisomerase I InhibitionTopoisomerase IInduced apoptosis
7xMultikinase InhibitionCDK4/CYCLIN D1Cell cycle arrest

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H26N6O/c1-31(2)17-16-26-23-13-12-21-22(14-15-27-24(21)30-23)28-19-8-10-20(11-9-19)29-25(32)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,29,32)(H2,26,27,28,30)

InChI Key

FWMMLEULBQVTBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=NC=CC(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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